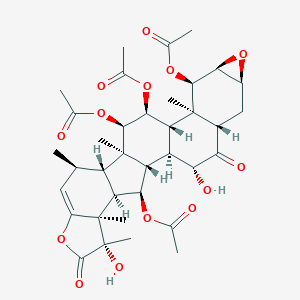

Taccalonolide A

Descripción general

Descripción

Taccalonolide A is a highly oxygenated pentacyclic steroid isolated from the genus Tacca. It is part of a novel class of microtubule-stabilizing agents that have shown significant potential in cancer therapy. Unlike other microtubule-stabilizing agents such as paclitaxel, taccalonolides work through a unique mechanism that does not involve the taxane-binding site of tubulin .

Mecanismo De Acción

Target of Action

Taccalonolide A, a highly oxygenated pentacyclic steroid isolated from the genus of Tacca, is considered a novel class of microtubule-stabilizing agents . Microtubules, the fundamental part of the cell cytoskeleton, intimately involve in cell proliferation and are superb targets in clinical cancer therapy today . This compound is effective in vitro against cell lines that overexpress P-glycoprotein (Pgp) and multidrug resistance protein 7 (MRP7) .

Mode of Action

The taccalonolides possess a unique mechanism of covalently binding to the microtubule . An X-ray diffraction analysis of a crystal of taccalonolides AJ binding to tubulin indicated that the covalent binding site is at β-tubulin D226 .

Biochemical Pathways

Taccalonolides induce the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis . They also promote bundling of interphase microtubules as well as the formation of multiple asters in mitotic cells .

Pharmacokinetics

It is known that taccalonolides circumvent all three mechanisms of taxane drug resistance both in vitro and in vivo . This suggests that this compound may have a different absorption, distribution, metabolism, and excretion (ADME) profile compared to other microtubule-stabilizing agents.

Result of Action

This compound causes G2-M accumulation, Bcl-2 phosphorylation, and initiation of apoptosis . It induces microtubule bundling, multipolar spindles, and multiple micronuclei in A549 adenocarcinomic human alveolar basal epithelial cells . These effects on interphase and mitotic microtubules are different from those of paclitaxel and laulimalide, suggesting a unique mechanism of action .

Action Environment

It is known that taccalonolides are effective against drug-resistant tumors in cellular and animal models . This suggests that this compound may be effective in a variety of biological environments, including those with multidrug resistance mechanisms.

Análisis Bioquímico

Biochemical Properties

Taccalonolide A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it has been found to covalently bind to β-tubulin D226 . This binding induces a conformational shift in the M-loop of the tubulin protein, facilitating tubulin polymerization .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .

Molecular Mechanism

The mechanism of action of this compound is unique. Unlike other microtubule-stabilizing agents, most taccalonolides do not bind to the taxane-binding site of tubulin . Instead, this compound covalently binds to β-tubulin D226 . This binding interaction results in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates changes in its effects. It has been found to have potent antitumor effects, causing tumor regression in the MDA-MB-231 breast cancer xenograft model .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Taccalonolide AF was found to have potent antitumor effects with inhibition of tumor growth almost identical to that of 10 mg/kg paclitaxel when a 2.0 mg/kg dose is administered .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound has a specific subcellular localization. It induces the formation of abnormal mitotic spindles, leading to mitotic arrest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Taccalonolide A can be synthesized through a series of chemical reactions starting from naturally occurring precursors. The synthetic route typically involves the hydrolysis of taccalonolide B to obtain this compound, followed by epoxidation to introduce an epoxy group at specific positions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the tubers of Tacca species. The process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Various organic halides and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying microtubule-stabilizing agents.

Biology: Investigated for its effects on cell division and microtubule dynamics.

Medicine: Shows promise as an anticancer agent, particularly in overcoming multidrug resistance in cancer cells.

Comparación Con Compuestos Similares

Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.

Docetaxel: Another taxane with similar microtubule-stabilizing properties.

Epothilones: A class of microtubule-stabilizing agents with a different mechanism of action

Uniqueness of Taccalonolide A: this compound is unique due to its novel structure and mechanism of action. It has shown the ability to overcome multidrug resistance, which is a significant limitation of other microtubule-stabilizing agents like paclitaxel and docetaxel .

Actividad Biológica

Taccalonolide A is a member of a class of compounds known as taccalonolides, which are highly oxygenated pentacyclic steroids derived from the plant genus Tacca. These compounds have garnered significant attention due to their potent biological activities, particularly in the context of cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, comparative potency, and its potential as a therapeutic agent against drug-resistant cancers.

This compound primarily functions as a microtubule-stabilizing agent. Microtubules are essential components of the cytoskeleton, playing critical roles in cell shape, motility, and division. By stabilizing microtubules, this compound disrupts normal mitotic processes, leading to apoptosis in cancer cells. This action is similar to that of paclitaxel (Taxol), but this compound exhibits unique properties that allow it to overcome various mechanisms of drug resistance associated with taxanes.

Key Mechanisms:

- Microtubule Stabilization : this compound binds to β-tubulin, enhancing microtubule polymerization without affecting nucleation rates, which is crucial for maintaining cellular structure during mitosis .

- Overcoming Drug Resistance : It has been shown to counteract resistance mechanisms such as mutations in the taxane-binding site and overexpression of multidrug resistance proteins like P-glycoprotein and MRP7 .

Comparative Potency

The potency of this compound has been evaluated across various cancer cell lines. Its effectiveness is measured by the IC50 value, which indicates the concentration required to inhibit cell proliferation by 50%.

| Compound | IC50 (nM) | Cell Line | Notes |

|---|---|---|---|

| This compound | 5000 | HeLa | Less potent compared to other taccalonolides |

| Taccalonolide AJ | 4 | HeLa | Comparable to paclitaxel (1-3 nM) |

| Taccalonolide AF | 23 | HeLa | High potency; induces microtubule bundling |

| Paclitaxel | 1-3 | HeLa | Standard for comparison |

While this compound shows an IC50 value of approximately 5000 nM in HeLa cells, newer derivatives like Taccalonolides AJ and AF demonstrate significantly higher potency, suggesting that structural modifications can enhance biological activity .

In Vivo Antitumor Activity

Studies have demonstrated that this compound possesses antitumor efficacy in vivo. In animal models, particularly using athymic nude mice injected with human cancer cells (e.g., MDA-MB-231), this compound exhibited notable tumor growth inhibition. The treatment protocols typically involve intraperitoneal administration of the compound and monitoring tumor size over time.

Case Study:

In a study involving MDA-MB-231 cells:

- Mice treated with this compound showed a significant reduction in tumor volume compared to control groups.

- Statistical analyses (ANOVA) confirmed the significance of the results, indicating that this compound effectively inhibits tumor growth in vivo .

Structural Diversity and Semi-Synthesis

The structural diversity among taccalonolides contributes to their varied biological activities. Research has focused on semi-synthetic modifications to enhance potency and reduce toxicity. For instance, fluorogenic taccalonolides have been developed to allow for better tracking and visualization within cellular systems while maintaining their biological properties .

Propiedades

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14,25-triacetyloxy-3,22-dihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTJLTMUKRRHAT-VJAKQJMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)C)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910895 | |

| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108885-68-3 | |

| Record name | Taccalonolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.